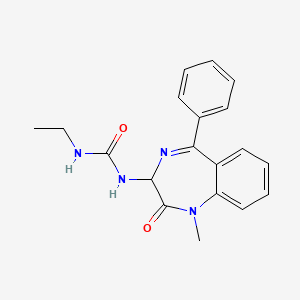

![molecular formula C22H20BrN3S B2821604 4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223967-75-6](/img/structure/B2821604.png)

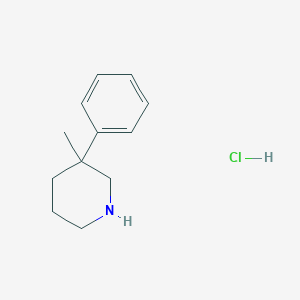

4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine” is a heterocyclic chemical compound . It belongs to the class of pyrazolines, which have been the focus of interest due to their confirmed biological and pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole fused heterocycles, such as the compound , can be achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Chemical Reactions Analysis

The chemical reactions involving pyrazolines can be quite diverse. For instance, a highly enantioselective rhodium-catalyzed reductive dearomatization of polycyclic pyrazolo[1,5-a]pyrimidines has been realized .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H12BrN3S2 and a molecular weight of 402.33. Other physical and chemical properties specific to this compound are not available in the sources I found.Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrazolo[1,5-a]pyrazine have potential in anticancer treatments. For instance, compounds similar in structure have demonstrated effectiveness against various cancer cell lines, including lung, breast, and CNS cancers, suggesting their potential as therapeutic agents in oncology (Hammam et al., 2005). Additionally, other derivatives have shown promising apoptotic activity, especially against breast cancer cells (Liu et al., 2019).

Anti-Inflammatory and Antioxidant Properties

Several synthesized pyrazolo[1,5-a]pyrazine derivatives have shown potent anti-inflammatory activities both in vitro and in vivo, as well as promising antioxidant activities (Shehab et al., 2018). These properties make them candidates for further exploration in the development of anti-inflammatory and antioxidant drugs.

Applications in Photovoltaic Devices

Thieno[3,4-b]pyrazine-based compounds have been used in the synthesis of donor−acceptor copolymers, with applications in photovoltaic devices. These compounds have been studied for their optical properties, electrochemical behavior, and energy levels, demonstrating their potential in enhancing the efficiency of photovoltaic systems (Zhou et al., 2010).

Antimicrobial Activity

Some pyrazolo[1,5-a]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a variety of microbial strains, indicating their potential use in developing new antimicrobial agents (Bayrak et al., 2009).

Other Biological Activities

Research has also explored the synthesis and biological activities of pyrazolo[1,5-a]pyrazine derivatives in various domains. This includes studies on their effects on human carbonic anhydrase and acetylcholinesterase enzymes, which are significant in medicinal chemistry (Turkan et al., 2019).

Future Directions

properties

IUPAC Name |

4-[(3-bromophenyl)methylsulfanyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3S/c1-15(2)17-6-8-18(9-7-17)20-13-21-22(24-10-11-26(21)25-20)27-14-16-4-3-5-19(23)12-16/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNUTTNLWNRBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2821524.png)

![N-(3-acetamidophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2821530.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2821532.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide](/img/structure/B2821538.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylthio)benzamide](/img/structure/B2821542.png)

![N-benzyl-1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)